METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine core. Key structural elements include:
- A triazolo[1,5-a]pyrimidine scaffold, which combines a triazole ring fused with a pyrimidine ring.
- Ethyl and thiophen-2-yl substituents at positions 5 and 7, respectively.
- A methyl ester group at position 4.
This compound belongs to a class of nitrogen-rich heterocycles known for diverse biological activities, including antimicrobial and herbicidal properties, though specific data on its applications remain unexplored in the provided evidence .
Properties
IUPAC Name |
methyl 5-ethyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-8-10(12(18)19-2)11(9-5-4-6-20-9)17-13(16-8)14-7-15-17/h4-7,11H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQAJCPWVJKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or isopropanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group or the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the endoplasmic reticulum stress response .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores and substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Heterocyclic Derivatives
Key Observations :
Thiophen-2-yl at position 7 introduces aromaticity and electron density, contrasting with the phenyl group in thiadiazolo derivatives, which may affect receptor binding .
Physicochemical Properties
- Solubility : The methyl ester group may reduce water solubility compared to ethyl esters in analogs like those in .
- Crystal Packing : highlights that thiazolo pyrimidines exhibit planar geometries due to intramolecular hydrogen bonding (e.g., C9—N2—C5—C6: −15.9°), a feature likely shared with the target compound .
Biological Activity
Methyl 5-ethyl-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a triazolopyrimidine core with a thiophene moiety that enhances its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors like 1,2,4-triazoles and pyrimidines. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.
Table 1: Synthetic Methods for Triazolopyrimidine Derivatives
| Methodology | Key Features |
|---|---|
| 1. Cyclization | Involves cyclization of pyrimidine derivatives with thiophene-2-carboxylic acid. |
| 2. Substitution Reactions | Nucleophilic substitution on halogenated triazoles to introduce ethyl groups. |
| 3. Condensation Reactions | Utilizes condensation between carboxylic acids and amines to form the desired structure. |
Antimicrobial Activity
Triazolopyrimidine derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic strains .
Anticancer Activity
The anticancer potential of triazolopyrimidine derivatives has been extensively studied. This compound has shown promising results in inhibiting tumor cell proliferation.
Case Studies:
- Cell Lines Tested : The compound was evaluated against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest at the G0/G1 phase .
Neuroprotective Effects
Recent studies suggest that triazolopyrimidines may also have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's disease.
Mechanism Insights:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized pyrimidine precursors. For example, triazolopyrimidine derivatives are often synthesized via cyclocondensation reactions using thioureas or hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Catalysts such as potassium carbonate may enhance reaction efficiency . Post-synthetic modifications (e.g., esterification at the 6-position) require controlled conditions to avoid side reactions. Characterization via -NMR and LC-MS is critical for verifying purity and regioselectivity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For triazolopyrimidine derivatives, crystals are grown via slow evaporation from ethanol or dichloromethane. SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and torsion angles, ensuring compliance with expected geometric parameters (e.g., C–N bond lengths of ~1.34 Å in the triazole ring) . Complementary techniques like IR spectroscopy validate functional groups (e.g., ester carbonyl stretches at ~1700 cm) .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer : The compound’s solubility profile (logP ~3.6) and hydrogen-bonding capacity (1 donor, 7 acceptors) are derived computationally using tools like XLogP3 and Molinspiration. These properties guide solvent selection for reactions (e.g., ethyl acetate for recrystallization) and predict bioavailability in biological assays . Polar surface area (~87.5 Å) further informs permeability in cellular studies .
Advanced Research Questions
Q. How do substituents (e.g., thiophen-2-yl, ethyl) modulate biological activity in triazolopyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., ethyl) at the 5-position enhance stability against metabolic degradation, while heteroaromatic substituents (e.g., thiophen-2-yl) improve target binding via π-π stacking. Comparative assays with analogs (e.g., 5-methyl or 7-phenyl derivatives) quantify potency differences in enzyme inhibition or receptor binding . Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Meta-analyses should standardize data using normalized IC values and control for purity (>95% by HPLC). Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanistic inconsistencies. Statistical tools (e.g., ANOVA) assess significance of observed differences .
Q. How can computational methods predict metabolic pathways or toxicity?
- Methodological Answer : Density functional theory (DFT) calculations (Gaussian 09) model oxidation potentials to identify labile sites (e.g., ester hydrolysis). ADMET predictors (SwissADME) simulate phase I/II metabolism, highlighting probable metabolites (e.g., demethylation products). Toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models using training sets of structurally related compounds .
Experimental Design & Data Analysis
Q. How to design experiments for optimizing reaction yields in triazolopyrimidine synthesis?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal conditions, while GC-MS monitors intermediate formation. Yield improvements >20% are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to triazole precursor) .
Q. What analytical techniques distinguish regioisomers in triazolopyrimidine derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while -NMR coupling patterns (e.g., doublets for adjacent protons in the triazole ring) differentiate regioisomers. 2D NMR (e.g., HSQC, NOESY) resolves spatial proximity of substituents. X-ray crystallography provides definitive assignment of regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
